2'-Methylacetoacetanilide
Overview
Description
2’-Methylacetoacetanilide, also known as N-(2-methylphenyl)-3-oxobutanamide, is a chemical compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . It is commonly used as an intermediate in the manufacture of organic pigments and agrochemicals . The compound appears as a white to off-white powder and has a melting point of 104-106°C .
Preparation Methods
The synthesis of 2’-Methylacetoacetanilide typically involves the reaction of o-toluidine with acetoacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to reflux, and the product is then isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2’-Methylacetoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common reagents used in these reactions include molecular iodine, arylamines, and various oxidizing and reducing agents. Major products formed from these reactions include quinones, amines, and complex cyclic compounds.
Scientific Research Applications
2’-Methylacetoacetanilide is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2’-Methylacetoacetanilide involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, binding to active sites and preventing substrate access. The compound’s aromatic ring and carbonyl groups play crucial roles in its binding affinity and specificity . Pathways involved in its action include inhibition of enzymatic activity and disruption of protein-ligand interactions.
Comparison with Similar Compounds
2’-Methylacetoacetanilide is similar to other acetoacetanilide derivatives, such as acetoacetanilide and 4’-methylacetoacetanilide . its unique structure, with a methyl group at the ortho position of the aromatic ring, imparts distinct chemical properties and reactivity. This structural difference influences its melting point, solubility, and reactivity in various chemical reactions.
Similar Compounds
- Acetoacetanilide
- 4’-Methylacetoacetanilide
- 4’-Bromoacetoacetanilide
- 4’-Chloro-2’,5’-dimethoxyacetoacetanilide
2’-Methylacetoacetanilide stands out due to its specific applications in pigment and agrochemical production, as well as its potential in pharmaceutical research.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZIWRMELPWPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026562 | |
Record name | N-(2-Methylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | Butanamide, N-(2-methylphenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
93-68-5 | |
Record name | o-Acetoacetotoluidide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methylacetoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Methylacetoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N-(2-methylphenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Methylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-methylacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-METHYLACETOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN1GV8J3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2'-methylacetoacetanilide in the context of the provided research papers?
A: this compound serves as a key building block in synthesizing various heterocyclic compounds with potential biological activity. Specifically, it's used to create Schiff base ligands, which can then form complexes with metal ions like copper(II) and zinc(II). [, ]
Q2: What makes these metal complexes, incorporating ligands derived from this compound, of interest to researchers?
A: Researchers are interested in these complexes due to their potential antimicrobial and DNA-binding properties. [, ] For instance, copper(II) complexes showed significant activity against bacteria and fungi. [] Additionally, studies have explored their interaction with DNA, suggesting potential applications in areas like anti-cancer research. [, ]
Q3: How does the structure of this compound contribute to its reactivity and its use in synthesizing these compounds?
A: this compound possesses several reactive sites: * The acetoacetamide group: This allows for easy reaction with aldehydes to form Schiff bases, which are essential for creating the metal complexes. [] * The methyl and phenyl substituents: These can influence the compound's solubility, stability, and overall biological activity. []
Q4: Are there any studies investigating the relationship between the structure of the synthesized compounds and their biological activity?
A: While not explicitly detailed in the provided abstracts, the synthesis of various derivatives of this compound with differing substituents suggests an interest in understanding Structure-Activity Relationships (SAR). [] By altering the substituents, researchers can investigate how these changes affect the compounds' antimicrobial activity, DNA binding affinity, and other properties.
Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?
A5: Researchers employ a variety of spectroscopic methods for characterization, including:
* **Infrared (IR) spectroscopy:** Provides information about functional groups present in the molecule. [, ]* **Nuclear Magnetic Resonance (NMR) spectroscopy:** Offers detailed information on the structure and connectivity of atoms within the molecule. [, ]* **Mass spectrometry:** Helps determine the molecular weight and fragmentation pattern of the compound. []
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